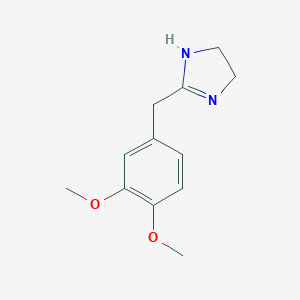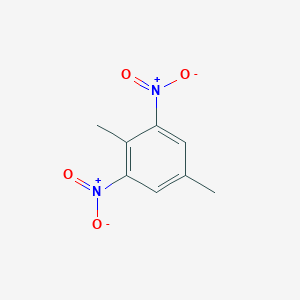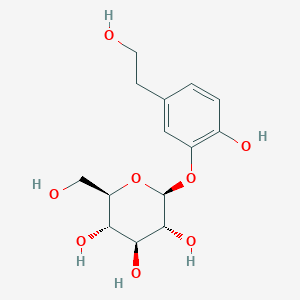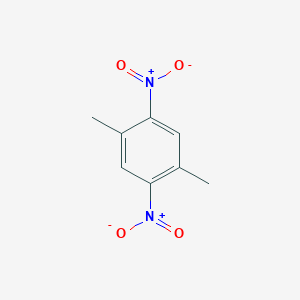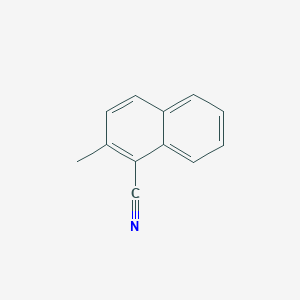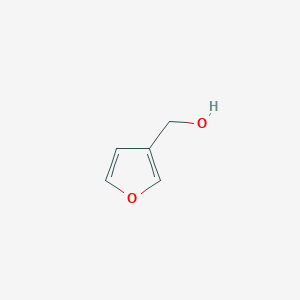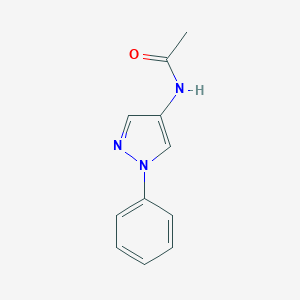
Acetamide, N-(1-phenylpyrazol-4-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1-phenylpyrazol-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)- is not fully understood. However, studies have shown that this compound can interact with specific enzymes and proteins in cells, leading to changes in cellular processes such as apoptosis and protein synthesis.
Biochemical and Physiological Effects
Acetamide, N-(1-phenylpyrazol-4-yl)- has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, leading to the death of cancer cells. Additionally, Acetamide, N-(1-phenylpyrazol-4-yl)- can prevent the formation of beta-amyloid plaques in Alzheimer's disease, potentially slowing down the progression of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, N-(1-phenylpyrazol-4-yl)- has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, this compound has shown promising results in various scientific fields, making it a versatile compound for research. However, one limitation is that the mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)- is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Acetamide, N-(1-phenylpyrazol-4-yl)-. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Additionally, research can be conducted to explore the potential use of this compound as a pesticide in agriculture. Furthermore, studies can be conducted to better understand the mechanism of action of Acetamide, N-(1-phenylpyrazol-4-yl)-, which can lead to the development of more effective treatments and applications.
Métodos De Síntesis
Acetamide, N-(1-phenylpyrazol-4-yl)- is synthesized through a multi-step process that involves the reaction of 1-phenylpyrazol-4-amine and acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization to obtain a pure form of Acetamide, N-(1-phenylpyrazol-4-yl)-.
Aplicaciones Científicas De Investigación
Acetamide, N-(1-phenylpyrazol-4-yl)- has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of cancer and other diseases. Studies have shown that Acetamide, N-(1-phenylpyrazol-4-yl)- can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells. Additionally, this compound has shown potential in the treatment of Alzheimer's disease, as it can prevent the formation of beta-amyloid plaques that are associated with the disease.
In agriculture, Acetamide, N-(1-phenylpyrazol-4-yl)- has been studied for its potential use as a pesticide. This compound has shown promising results in controlling pests such as aphids and mites, while also being environmentally friendly.
Propiedades
Número CAS |
2590-00-3 |
|---|---|
Fórmula molecular |
C11H11N3O |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
N-(1-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-7-12-14(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,13,15) |
Clave InChI |
ABVBPVQLIRTXHZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(=O)NC1=CN(N=C1)C2=CC=CC=C2 |
Otros números CAS |
2590-00-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



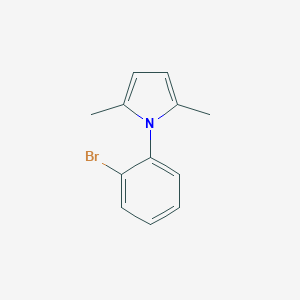
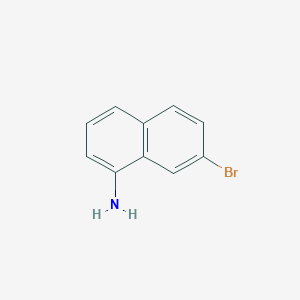
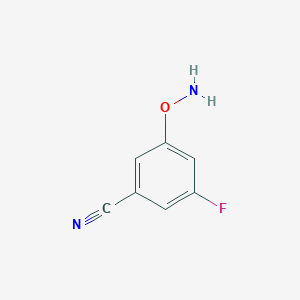
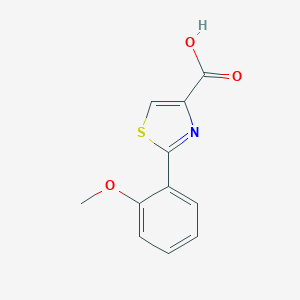
![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
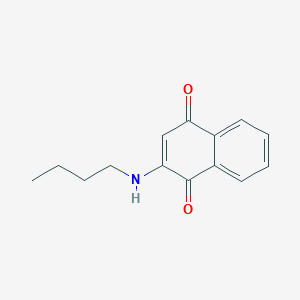
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)
